(5-Methyl-2-phenyl-3-furyl)methylamine
Overview
Description
(5-Methyl-2-phenyl-3-furyl)methylamine is an organic compound with the molecular formula C12H13NO It is a derivative of furan, a heterocyclic organic compound, and contains a phenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-phenyl-3-furyl)methylamine typically involves the reaction of 5-methyl-2-phenylfuran with formaldehyde and ammonia or a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{5-Methyl-2-phenylfuran} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation may lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the methylamine group.
Scientific Research Applications
(5-Methyl-2-phenyl-3-furyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methyl-2-phenyl-3-furyl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the furan ring and the methylamine group allows it to participate in various chemical reactions, potentially leading to the modulation of molecular targets.
Comparison with Similar Compounds
(5-Methyl-2-phenylfuran): Lacks the methylamine group, making it less reactive in certain chemical reactions.
(2-Phenyl-3-furyl)methylamine: Similar structure but without the methyl group on the furan ring, affecting its chemical properties and reactivity.
(5-Methyl-2-furyl)methylamine: Contains a furan ring with a methyl group but lacks the phenyl group, altering its overall chemical behavior.
Uniqueness: (5-Methyl-2-phenyl-3-furyl)methylamine is unique due to the combination of the furan ring, phenyl group, and methylamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
(5-methyl-2-phenylfuran-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-7H,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZVRVFUCJMCRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640220 | |
Record name | 1-(5-Methyl-2-phenylfuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771572-29-3 | |
Record name | 1-(5-Methyl-2-phenylfuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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